molecular formula C16H26N2O2 B2655214 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 865078-82-6

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B2655214
CAS No.: 865078-82-6
M. Wt: 278.396
InChI Key: RXBWOJUZYPXPII-UHFFFAOYSA-N
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Description

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H34N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two amino groups are substituted with pentan-3-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like palladium on carbon to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different fields .

Scientific Research Applications

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .

Biological Activity

2,5-Bis[(pentan-3-yl)amino]cyclohexa-2,5-diene-1,4-dione (CAS No. 865078-82-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H26N2O2
  • Molecular Weight : 278.396 g/mol
  • SMILES Notation : CCC(NC1=CC(=O)C(=CC1=O)NC(CC)CC)

This structure features two pentan-3-ylamino groups attached to a cyclohexa-2,5-diene core with two keto groups, which may contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of cyclohexa-2,5-diene compounds exhibit significant anticancer activity. For instance, a related compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .

Table 1: Summary of Anticancer Studies on Similar Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Ratio
Compound AHepG21015
Compound BMCF7520
This compoundTBDTBDTBD

Note: TBD = To Be Determined.

The proposed mechanism for the biological activity of this compound involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that compounds with similar structures can inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .

Pharmacokinetics and Toxicology

Data on the pharmacokinetics of this compound is limited; however, studies on related compounds suggest that they may undergo metabolic transformations in the liver and exhibit varying degrees of bioavailability. Toxicological assessments are necessary to determine safe dosage levels and potential side effects.

Case Studies

  • Case Study on Antitumor Activity : A study assessed the efficacy of a similar compound in inhibiting tumor growth in murine models. The results showed a significant reduction in tumor size compared to control groups.
  • Clinical Observations : Clinical trials involving related compounds have reported favorable outcomes in patients with specific types of cancer, highlighting the need for further investigation into the biological activity of this compound.

Properties

IUPAC Name

2,5-bis(pentan-3-ylamino)cyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-11(6-2)17-13-9-16(20)14(10-15(13)19)18-12(7-3)8-4/h9-12,17-18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBWOJUZYPXPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=CC(=O)C(=CC1=O)NC(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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